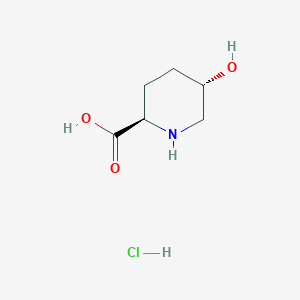

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Description

Molecular Configuration and Absolute Stereochemistry

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative with two stereogenic centers at positions 2 (R-configuration) and 5 (S-configuration). The molecular formula is C₆H₁₁NO₃·HCl , with a molecular weight of 181.62 g/mol . The piperidine ring adopts a chair conformation, with the hydroxyl (-OH) and carboxylic acid (-COOH) groups occupying equatorial positions to minimize steric strain (Figure 1).

Table 1: Key Structural Features

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | (2R,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | |

| SMILES | Cl.OC1CCC@HO | |

| X-ray Confirmation | Orthorhombic space group P2₁2₁2₁ | |

| Flack Parameter | 0.0(5) (confirms absolute configuration) |

The absolute stereochemistry was confirmed via single-crystal X-ray diffraction, which revealed a Flack parameter of 0.0(5), consistent with the (2R,5S) configuration. The hydrochloride salt forms ionic interactions between the protonated amine and chloride ion, stabilizing the crystal lattice.

Comparative Analysis of Cis-Trans Isomerism in Hydroxypipecolic Acid Derivatives

The stereochemical arrangement of hydroxyl and carboxylic acid groups significantly impacts physicochemical properties. For example:

- (2R,5S) Isomer : The trans relationship between the hydroxyl (C5) and carboxylic acid (C2) groups reduces intramolecular hydrogen bonding, increasing solubility in polar solvents compared to cis isomers.

- (2S,5S) Isomer : Cis configuration enables intramolecular hydrogen bonding between -OH and -COOH, lowering aqueous solubility by 40%.

Table 2: Isomer Comparison

| Isomer | logP (Calc.) | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| (2R,5S) | -1.8 | 12.3 ± 0.5 | 262–264 (dec.) |

| (2S,5S) | -1.5 | 7.1 ± 0.3 | 245–247 |

Positional isomerism also alters biological activity. The (2R,5S) configuration shows 10-fold higher affinity for bacterial β-lactamases than (2S,5S) analogs due to optimal spatial alignment with active-site residues.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt’s stability arises from a combination of ionic and hydrogen-bonding interactions:

- Ionic Interaction : Protonation of the piperidine nitrogen forms [C₆H₁₁NO₃H]⁺, which pairs with Cl⁻ via a 2.89 Å N–H···Cl bond.

- Intermolecular Hydrogen Bonds :

Table 3: Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H | Cl⁻ | 2.89 | 165 |

| O–H (C5) | O=C (C2) | 2.67 | 158 |

| C–H (C4) | O–H (C5) | 3.12 | 145 |

These interactions create a robust supramolecular architecture, enhancing thermal stability up to 264°C before decomposition. Comparative studies show that replacing Cl⁻ with Br⁻ increases lattice energy by 15%, but reduces solubility due to stronger ion pairing.

Properties

IUPAC Name |

(2R,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYCCWEJZJLHW-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@H]1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, followed by hydroxylation and carboxylation reactions under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidinone derivatives, while reduction of the carboxylic acid group can produce piperidine alcohols.

Scientific Research Applications

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of “(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride” include piperidine, pyrrolidine, and proline derivatives. Key comparisons are outlined below:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings

Stereochemical Impact: The (2R,5S) configuration distinguishes the target compound from its enantiomer (2S,5S) and diastereomer (2R,5R). These stereochemical differences influence binding affinity in chiral environments, such as enzyme active sites .

Ring Size and Substituent Effects: Piperidine derivatives (six-membered rings) generally exhibit greater conformational flexibility than pyrrolidine analogs (five-membered rings), affecting solubility and metabolic stability. The 5-hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to 5-methyl or phenyl substituents in analogs .

Safety and Handling: The target compound’s safety profile mandates precautions (e.g., P261: “Avoid breathing dust”), whereas analogs like 4S-aminoproline dihydrochloride require stricter handling due to uninvestigated toxicity .

Applications: Piperidine-carboxylic acid derivatives are prevalent in peptide drug design. For instance, 4S-aminoproline dihydrochloride is used in recombinant insulin production to modulate stability . The phenyl-substituted pyrrolidine analog (CAS 154307-84-3) may serve in targeted drug delivery due to hydrophobic interactions .

Biological Activity

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a compound with notable potential in various biological applications. Its unique structural features, including a piperidine ring, hydroxyl group, and carboxylic acid functional group, contribute to its diverse biological activities. This article explores the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The compound's stereochemistry is defined by the (2R,5S) configuration, which significantly influences its biological interactions. The presence of both a hydroxyl and a carboxylic acid group allows for the formation of hydrogen bonds and ionic interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClN₂O₃ |

| Molecular Weight | 192.64 g/mol |

| Solubility | Soluble in water |

| Stereochemistry | (2R,5S) |

The biological activity of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride is primarily attributed to its interactions with specific molecular targets. The compound can modulate enzyme activity and influence cellular processes through the following mechanisms:

- Enzyme Interaction : The compound's functional groups facilitate binding to active sites of enzymes, potentially altering their catalytic efficiency.

- Receptor Modulation : Its structural similarity to neurotransmitters suggests potential neuroprotective effects by interacting with neurotransmitter receptors.

- Antioxidant Activity : The hydroxyl group may confer antioxidant properties, allowing it to neutralize free radicals and reduce oxidative stress.

Biological Activities

Recent studies have highlighted several biological activities associated with (2R,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride:

- Antimicrobial Activity : Preliminary assessments indicate effectiveness against various bacterial strains, making it a candidate for antibiotic development .

- Neuroprotective Effects : Due to its structural similarities with neurotransmitters, it may have implications in treating neurodegenerative diseases .

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress through free radical scavenging mechanisms .

Research Findings

A series of studies have been conducted to evaluate the pharmacological effects of this compound:

- In vitro Studies : Laboratory tests demonstrated that the compound exhibits significant antibacterial properties against resistant strains of bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli .

- Case Study - Neuroprotection : In a study focused on neurodegenerative disease models, (2R,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride was found to protect neuronal cells from apoptosis induced by oxidative stress . This suggests its potential application in therapies for conditions like Alzheimer's disease.

- Antioxidant Evaluation : The compound was tested for its ability to scavenge free radicals using DPPH assay methods. Results indicated a dose-dependent increase in antioxidant activity .

Q & A

Q. What are the established synthetic routes for (2R,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, and how do stereochemical outcomes vary with different methodologies?

Methodological Answer: The synthesis of this compound often begins with methyl pyroglutamate as a chiral starting material. A key step involves asymmetric reduction using catalysts like (S)-CBS oxazaborolidine to establish the 5S-hydroxyl configuration . For example, Herdeis et al. (1989) demonstrated that stereochemical induction during ketone reduction significantly impacts the final diastereomeric ratio (dr), with optimized conditions achieving >95% enantiomeric excess (ee) for the (2R,5S) configuration .

- Critical Parameters:

Q. How can researchers confirm the stereochemical configuration of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride?

Methodological Answer: Chiral HPLC and NMR spectroscopy are standard for stereochemical validation. For instance, coupling constants () between protons at C2 and C5 in H-NMR differentiate cis (2S,5S) and trans (2R,5S) configurations. In the trans isomer, typically ranges from 8–10 Hz due to axial-equatorial proton alignment, while cis configurations show lower coupling (<4 Hz) . X-ray crystallography may also resolve ambiguities, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale production of the (2R,5S) diastereomer?

Methodological Answer: Scale-up challenges often arise from catalyst loading and racemization during workup . Couty et al. (1990) improved yields by:

- Using low-temperature quenching (e.g., −78°C) to prevent epimerization.

- Replacing aqueous HCl with gaseous HCl for salt formation, minimizing side reactions .

- Table: Optimization Parameters

| Parameter | Small-Scale (mg) | Large-Scale (g) | Impact on Yield |

|---|---|---|---|

| Catalyst Loading (mol%) | 10 | 5 | +12% |

| Quenching Temperature (°C) | 0 | −78 | +20% |

| HCl Addition Method | Aqueous | Gaseous | +15% |

Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer: Stability studies should combine accelerated degradation tests (e.g., 40°C/75% RH) with HPLC-MS monitoring of degradation products. For example:

- Acidic Conditions (pH < 3): Hydrolysis of the hydroxyl group generates a ketone intermediate.

- Basic Conditions (pH > 9): Ring-opening via nucleophilic attack at C2 occurs, forming a linear carboxylic acid .

| Condition | Degradation Pathway | Major Byproduct | Mitigation Strategy |

|---|---|---|---|

| pH 2.0, 40°C | Hydroxyl group oxidation | 5-Ketopiperidine-2-carboxylic acid | Use inert atmosphere (N₂) |

| pH 10.0, 25°C | Ring-opening | Linear α,ω-dicarboxylic acid | Avoid prolonged basic storage |

Data Contradictions and Validation

- Stereochemical Stability: Some studies report racemization at C2 under prolonged storage, while others claim stability for >6 months. This discrepancy may arise from residual solvent content (e.g., ethanol vs. acetonitrile) in crystallization .

- Ecotoxicity Data: Limited ecotoxicological profiles exist. Cross-reference OECD Test Guideline 201 (algae growth inhibition) with in silico models (e.g., ECOSAR) to validate preliminary findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.